

# Spectroscopic and Synthetic Profile of Styphnic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Styphnic acid

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This technical guide provides an in-depth overview of the spectroscopic properties (Infrared and Nuclear Magnetic Resonance) and synthetic methodologies for **styphnic acid** (2,4,6-trinitro-1,3-benzenediol). The information is intended to serve as a comprehensive resource for professionals engaged in chemical research, analysis, and development.

## Introduction

**Styphnic acid**, a yellow, crystalline compound, is a highly nitrated derivative of resorcinol.<sup>[1][2]</sup> Historically used in the manufacture of dyes and explosives, its unique chemical structure and reactive nature continue to make it a subject of interest in various fields of chemical research. <sup>[1]</sup> This guide focuses on the characterization of **styphnic acid** through modern spectroscopic techniques and outlines the established protocols for its synthesis.

## Spectroscopic Data

The structural elucidation of **styphnic acid** is critically dependent on spectroscopic data. This section presents the key Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data in a structured format.

### Infrared (IR) Spectroscopy

The IR spectrum of **styphnic acid** is characterized by the strong absorptions of the nitro groups and the hydroxyl groups, as well as vibrations associated with the aromatic ring. The

data presented below is based on the spectrum available from the National Institute of Standards and Technology (NIST) database.[3]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H Stretch (hydroxyl groups)
~1550	Strong	Asymmetric NO <sub>2</sub> Stretch
~1350	Strong	Symmetric NO <sub>2</sub> Stretch
~1600-1400	Medium	Aromatic C=C Stretch
~900-675	Strong	C-H Out-of-Plane Bend

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of published experimental NMR spectra for **styphnic acid**, the following data is predicted based on computational models. These predictions provide a reliable estimation of the chemical shifts for the hydrogen and carbon nuclei in the molecule.

### <sup>1</sup>H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~8.5 - 9.0	s	Ar-H
~10.0 - 12.0	br s	Ar-OH

### <sup>13</sup>C NMR (Predicted)

Chemical Shift (ppm)	Assignment
~155 - 160	C-OH
~135 - 140	C-NO <sub>2</sub>
~120 - 125	C-H

## Experimental Protocols

This section details the methodologies for the synthesis of **styphnic acid** and the general procedures for obtaining the spectroscopic data presented above.

### Synthesis of Styphnic Acid

The synthesis of **styphnic acid** is typically achieved through the nitration of resorcinol.<sup>[1]</sup> The following protocol is a common method.

Materials:

- Resorcinol
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Distilled Water
- Ice

Procedure:

- **Sulfonation:** Resorcinol is dissolved in concentrated sulfuric acid. The mixture is gently heated to facilitate the formation of resorcinol disulfonic acid.
- **Nitration:** The sulfonated intermediate is cooled and then slowly added to concentrated nitric acid, which is also cooled in an ice bath. The temperature is carefully controlled during this exothermic reaction.
- **Isolation:** After the reaction is complete, the mixture is poured into cold water to precipitate the crude **styphnic acid**.
- **Purification:** The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.

### IR Spectroscopy

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer

Sample Preparation:

- A small amount of dry **styphnic acid** is finely ground with potassium bromide (KBr) powder.
- The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- The KBr pellet is placed in the sample holder of the FTIR spectrometer.
- The spectrum is recorded over the mid-IR range (typically 4000-400  $\text{cm}^{-1}$ ).

## NMR Spectroscopy

Instrumentation:

- Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

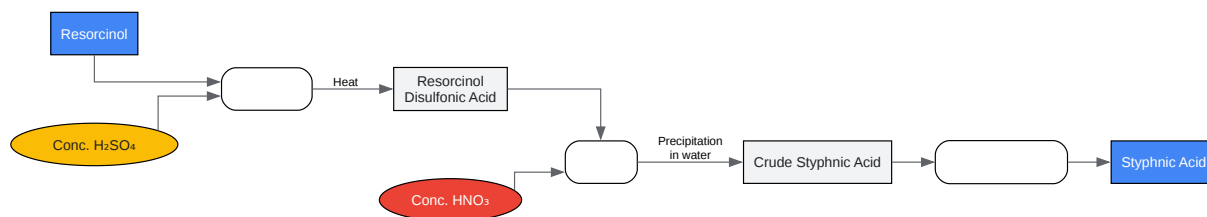
- Approximately 5-10 mg of **styphnic acid** is dissolved in a deuterated solvent (e.g., DMSO- $\text{d}_6$  or acetone- $\text{d}_6$ ) in a 5 mm NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

- The NMR tube is placed in the spectrometer.
- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are acquired using standard pulse sequences.

## Visualization of Synthetic Workflow

The following diagram illustrates the key stages in the synthesis of **styphnic acid** from resorcinol.



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Caption: Workflow for the synthesis of **styphnic acid**.

## Conclusion

This guide has provided a detailed summary of the spectroscopic data (IR and NMR) for **styphnic acid**, along with established experimental protocols for its synthesis and characterization. The structured presentation of data and methodologies is intended to support researchers and professionals in their work with this compound. The provided synthetic workflow offers a clear visual representation of the process.

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## References

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